![molecular formula C36H30F3N3O5S B4537925 2-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzylidene)-7-methyl-5-(5-methyl-2-furyl)-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4537925.png)
2-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzylidene)-7-methyl-5-(5-methyl-2-furyl)-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Synthesis Analysis
Synthesis of related compounds involves multiple steps, including reactions with amino acids, alkylation, and cyclization processes to obtain the desired heterocyclic compounds. These synthetic pathways provide a foundation for synthesizing complex molecules like the one , highlighting the importance of precursor selection and reaction conditions (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized by various spectroscopic methods. Crystallographic studies reveal that these molecules often adopt specific conformations influenced by their functional groups, which are crucial for their reactivity and interactions (Prasad, Krishnamurthy, Nagarajaiah, & Begum, 2014).
Chemical Reactions and Properties
The reactivity of these compounds is significantly influenced by their molecular structure. Studies have shown that they can undergo various chemical reactions, including alkylation and cyclization, leading to the formation of new heterocyclic compounds. These reactions are crucial for the modification of the molecular structure to achieve desired properties (Haiza, Assiery, Mostafa, & El-Reedy, 2000).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystallinity, are closely related to their molecular structure. Crystallographic studies provide insights into the molecular arrangements and intermolecular interactions that influence these properties (Nagarajaiah & Begum, 2014).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are essential for understanding the potential applications of these compounds. Studies on related compounds have shown that their reactivity can be tailored through structural modifications, enabling the design of molecules with specific chemical properties for targeted applications (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).
properties
IUPAC Name |
(2E)-2-[[4-methoxy-3-[[3-(trifluoromethyl)phenoxy]methyl]phenyl]methylidene]-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30F3N3O5S/c1-20-8-5-6-11-27(20)41-33(43)31-22(3)40-35-42(32(31)29-14-12-21(2)47-29)34(44)30(48-35)17-23-13-15-28(45-4)24(16-23)19-46-26-10-7-9-25(18-26)36(37,38)39/h5-18,32H,19H2,1-4H3,(H,41,43)/b30-17+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCXLIARJNSQKN-OCSSWDANSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=C(O4)C)C(=O)C(=CC5=CC(=C(C=C5)OC)COC6=CC=CC(=C6)C(F)(F)F)S3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=C(O4)C)C(=O)/C(=C\C5=CC(=C(C=C5)OC)COC6=CC=CC(=C6)C(F)(F)F)/S3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30F3N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
673.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzylidene)-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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